3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
This quinazoline derivative features a 4-chlorophenylmethyl group at position 3, a 2-sulfanylidene moiety at position 2, and a carboxamide substituent at position 7 with a morpholinoethyl chain. The molecular formula is C₂₁H₂₁ClN₄O₃S, with a calculated molecular weight of 444.94 g/mol.
Properties
CAS No. |
422529-91-7 |
|---|---|
Molecular Formula |
C22H23ClN4O3S |
Molecular Weight |
458.96 |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H23ClN4O3S/c23-17-4-1-15(2-5-17)14-27-21(29)18-6-3-16(13-19(18)25-22(27)31)20(28)24-7-8-26-9-11-30-12-10-26/h1-6,13H,7-12,14H2,(H,24,28)(H,25,31) |
InChI Key |
TUIFEJDDXZHZAF-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a synthetic derivative of quinazoline, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
This compound features a quinazoline core structure with specific substituents that enhance its biological activity. The presence of the 4-chlorophenyl group and the morpholinyl moiety contributes to its interaction with biological targets.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation. For instance, quinazoline derivatives can act as reversible inhibitors of certain kinases involved in signal transduction pathways that promote tumor growth.
- Case Studies : In a study evaluating the anticancer potential of quinazoline derivatives, compounds were tested against breast cancer cell lines using the MTT assay. Results demonstrated that several derivatives, including those structurally related to our compound of interest, showed IC50 values in the low micromolar range, indicating potent cytotoxicity .
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have also been documented. The compound has shown promising results against various bacterial strains.
- In Vitro Studies : Antibacterial activity was evaluated using agar disc diffusion methods against common pathogens such as Staphylococcus aureus and Escherichia coli. Compounds similar to this quinazoline derivative displayed significant inhibition zones, suggesting effective antibacterial action .
- Mechanism : The proposed mechanism includes disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for assessing the viability of this compound as a therapeutic agent.
- Absorption and Distribution : Studies indicate that quinazoline derivatives possess favorable absorption characteristics due to their lipophilic nature, allowing them to penetrate biological membranes effectively.
- Toxicity Profiles : Preliminary toxicity assessments have shown that while some derivatives exhibit cytotoxicity towards cancer cells, they may also affect normal cells at higher concentrations. Therefore, dose optimization is crucial in therapeutic applications .
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C19H22ClN3O2S |
| Molecular Weight | 375.91 g/mol |
| Anticancer IC50 (MTT Assay) | Low micromolar range (exact values vary by study) |
| Antibacterial Activity | Effective against S. aureus and E. coli |
| Mechanism of Action | Kinase inhibition; disruption of bacterial cell walls |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural features to 3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide exhibit significant anticancer activity. For instance, studies have shown that quinazoline derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the inhibition of specific kinases or modulation of apoptotic pathways, leading to increased cancer cell death .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Quinazoline derivatives have demonstrated activity against a range of bacterial and fungal pathogens. For example, studies have reported that certain quinazoline compounds effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi such as Candida species. The presence of the chlorophenyl and morpholine groups enhances the bioactivity by improving solubility and interaction with microbial targets .
Structure-Activity Relationship (SAR)
The structure of this compound suggests a favorable structure for biological activity due to:
Key Features:
- Chlorophenyl Group : This moiety is known to enhance lipophilicity, which can improve membrane permeability and bioavailability.
- Morpholine Moiety : This group is often associated with improved interaction with biological targets due to its ability to form hydrogen bonds.
- Quinazoline Core : The quinazoline ring is recognized for its ability to inhibit various enzymes involved in cancer progression.
Case Studies
- Antitumor Efficacy : A study evaluated a series of quinazoline derivatives, including those structurally related to the compound , against multiple human cancer cell lines. Results indicated that modifications at the 7-position of the quinazoline ring significantly enhanced cytotoxicity, suggesting that similar modifications could be beneficial for the target compound .
- Antimicrobial Screening : In another study, derivatives were screened for their ability to inhibit bacterial growth. Compounds similar to 3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene showed promising results against resistant strains of bacteria, indicating potential for development into new antimicrobial agents .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their distinguishing features are summarized below:
Key Findings from Structural Comparisons
Role of the Morpholine Group: The target compound’s morpholinoethyl group enhances water solubility compared to the butan-2-yl group in , which is more lipophilic. Morpholine derivatives are known to improve pharmacokinetic properties, such as bioavailability and metabolic stability .
Impact of the Sulfanylidene Group :
- The 2-sulfanylidene moiety in the target compound and may act as a hydrogen-bond acceptor, enhancing binding to enzymatic active sites. This group is absent in and , which instead rely on methoxy or oxoethyl substituents for interactions.
Aromatic Substituents :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
